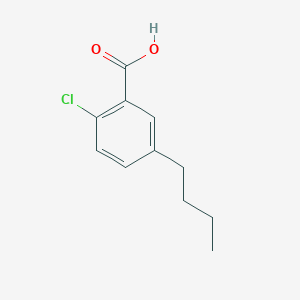

2-Chloro-5-butylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

5-butyl-2-chlorobenzoic acid |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |

InChI Key |

JZAYPFCMBPFBCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Butylbenzoic Acid

Precursor Synthesis and Elaboration Pathways towards 2-Chloro-5-butylbenzoic Acid

The synthesis of this compound can be envisioned through several precursor-based routes, where the key fragments are assembled sequentially.

Synthesis of Halogenated Benzoic Acid Intermediates

A logical starting point for the synthesis is a pre-functionalized benzoic acid. 2-Chlorobenzoic acid is a readily available starting material. The challenge then becomes the introduction of the butyl group at the 5-position. Direct butylation of 2-chlorobenzoic acid is challenging due to the deactivating nature of both the chloro and carboxyl groups towards electrophilic substitution.

A more viable approach involves the synthesis of a di-halogenated intermediate that can be selectively functionalized. For example, the synthesis of 2-chloro-5-iodobenzoic acid can be achieved by the iodination of 2-chlorobenzoic acid. youtube.com This reaction can be carried out using iodine in the presence of an oxidizing agent like ammonium (B1175870) persulfate in a mixture of acetic acid and sulfuric acid.

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| 2-Chlorobenzoic acid | I₂, (NH₄)₂S₂O₈, H₂SO₄, Acetic Acid | 2-Chloro-5-iodobenzoic acid | ~63% (after purification) | >99% | |

| Methyl 2-aminobenzoate | I₂, Substitution, Sandmeyer reaction, Hydrolysis | 2-Chloro-5-iodobenzoic acid | 64-70% (overall) | 95-98% | prepchem.com |

The resulting 2-chloro-5-iodobenzoic acid can then serve as a platform for introducing the butyl group via a cross-coupling reaction, as the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in such transformations.

Introduction of the Butyl Moiety via Alkylation or Coupling Reactions

There are two primary strategies for introducing the butyl group: Friedel-Crafts alkylation of a suitable precursor or the oxidation of a pre-butylated arene.

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation allows for the direct introduction of an alkyl group onto an aromatic ring using an alkyl halide or alkene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A potential route could involve the Friedel-Crafts butylation of chlorobenzene (B131634) to form 1-chloro-4-butylbenzene. The para-isomer is typically the major product due to steric hindrance from the chloro group. However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements, which can complicate the reaction outcome. Once 1-chloro-4-butylbenzene is obtained, subsequent chlorination and oxidation would be required to yield the final product, which presents significant regiochemical challenges.

Oxidation of a Butylated Precursor: A more regiochemically controlled approach would be to start with a molecule that already contains the desired 1-chloro-4-butyl arrangement and then introduce the carboxyl group. For example, one could envision the synthesis of 2-chloro-5-butyltoluene, which could then be oxidized to this compound. A highly analogous transformation is the oxidation of a mixture containing 2-chloro-5-tert-butyltoluene to the corresponding benzoic acid using cobalt acetate (B1210297) and sodium bromide as catalysts under air pressure.

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 2-Chloro-5-tert-butyltoluene (in a mixture) | Air / Co(OAc)₂·4H₂O, NaBr | 2-Chloro-5-tert-butylbenzoic acid | google.com |

This example strongly suggests that a similar oxidation of 2-chloro-5-butyltoluene would be a viable and high-yielding final step in a synthetic sequence. The synthesis of the 2-chloro-5-butyltoluene precursor itself could be approached through various standard aromatic functionalization reactions.

Advanced Synthetic Protocols and Mechanistic Insights for this compound Production

The synthesis of this compound involves a multi-step process that typically includes the introduction of the chloro and butyl groups onto a benzene (B151609) ring, followed by the formation of the carboxylic acid functionality. Advanced synthetic strategies focus on optimizing these steps to maximize yield and regioselectivity, while mechanistic studies provide a deeper understanding of the underlying chemical transformations.

Optimization of Reaction Conditions for Yield and Selectivity

The production of this compound commonly proceeds through two key transformations: Friedel-Crafts acylation or alkylation to introduce the butyl group, and a subsequent oxidation or alternative carboxylation method. The optimization of reaction parameters is crucial for controlling the regioselectivity and maximizing the yield of the desired product.

A primary route involves the Friedel-Crafts reaction of chlorobenzene. The benzoylation of chlorobenzene, for instance, yields a mixture of isomers, with the para-substituted product being the most abundant. rsc.org The ratio of ortho, meta, and para isomers is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. rsc.org For the synthesis of this compound, achieving high para-selectivity during the introduction of the butyl or a precursor acyl group is a key optimization goal.

The use of various Lewis acid catalysts in Friedel-Crafts acylation has been extensively studied. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they often lead to the formation of side products. chemistryjournals.net Modern approaches utilize milder and more selective catalysts such as hafnium triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH), which has been shown to effectively catalyze the acylation of unactivated benzenes like chlorobenzene. chemistryjournals.net The optimization of catalyst loading and temperature is critical; for example, in some systems, increasing the temperature can improve conversion and yield, but may also lead to a loss of selectivity and an increase in impurities. mt.com

Another critical step is the oxidation of the alkyl side chain to the carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. libretexts.orgjove.com This reaction is generally robust and tolerant of halogen substituents on the aromatic ring. jove.com The key requirement for this oxidation is the presence of at least one hydrogen atom at the benzylic position of the alkyl group. jove.comlibretexts.org Therefore, tert-butylbenzene, which lacks a benzylic hydrogen, is resistant to this oxidation. libretexts.org The optimization of this step typically involves controlling the temperature and the stoichiometry of the oxidizing agent to ensure complete conversion without significant degradation of the aromatic ring.

The following table summarizes key parameters that are typically optimized in the synthesis of substituted benzoic acids, which are applicable to the production of this compound.

| Parameter | Optimal Range/Condition | Impact on Yield and Selectivity |

| Friedel-Crafts Reaction | ||

| Catalyst | Mild Lewis acids (e.g., Hf(OTf)₄) | Can improve selectivity and reduce byproducts compared to strong Lewis acids. |

| Solvent | Non-coordinating solvents (e.g., nitrobenzene) | Can influence catalyst activity and product distribution. |

| Temperature | Varies with catalyst and substrate | Lower temperatures often favor para-substitution and minimize side reactions. |

| Reactant Stoichiometry | Slight excess of acylating/alkylating agent | Can drive the reaction to completion, but a large excess may lead to polysubstitution. |

| Oxidation Reaction | ||

| Oxidizing Agent | KMnO₄, Chromic Acid | Strong oxidizing agents are required for complete conversion of the alkyl chain. |

| Temperature | Elevated temperatures | Necessary to drive the oxidation, but excessive heat can cause degradation. |

| pH | Acidic or alkaline conditions | Affects the reactivity of the oxidizing agent and the solubility of the product. |

Mechanistic Investigations of Key Transformation Steps

The primary mechanistic considerations in the synthesis of this compound revolve around the electrophilic aromatic substitution (Friedel-Crafts reaction) and the side-chain oxidation.

Mechanism of Friedel-Crafts Acylation/Alkylation:

The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution mechanism. In the case of acylation, the acylating agent (e.g., an acyl chloride or anhydride) reacts with a Lewis acid catalyst to form a highly electrophilic acylium ion. chemistryjournals.net This acylium ion then attacks the electron-rich chlorobenzene ring. The chlorine atom is an ortho, para-directing deactivator. The directing effect is due to the ability of the chlorine atom's lone pairs to stabilize the arenium ion intermediate through resonance, particularly for attack at the ortho and para positions. The deactivating nature arises from the inductive electron-withdrawing effect of the halogen. The para-position is generally favored over the ortho-position due to reduced steric hindrance.

The mechanism involves the following steps:

Formation of the electrophile: The Lewis acid coordinates to the acylating or alkylating agent, generating a carbocation or a highly polarized complex.

Electrophilic attack: The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Mechanistic studies have shown that the transition state in electrophilic aromatic substitution can vary depending on the reactivity of the electrophile. open.ac.uk For highly reactive electrophiles, the transition state may occur early and resemble the starting materials, while for less reactive electrophiles, it may occur later and be closer in structure to the arenium ion intermediate. open.ac.uk

Mechanism of Side-Chain Oxidation:

The oxidation of an alkyl side chain on an aromatic ring by strong oxidizing agents like KMnO₄ is a complex process believed to proceed through a free-radical mechanism. masterorganicchemistry.com The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position. libretexts.org This is the rate-determining step and explains why a benzylic hydrogen is necessary for the reaction to occur. jove.comlibretexts.org

The key steps in the proposed mechanism are:

Benzylic hydrogen abstraction: The oxidizing agent (e.g., MnO₄⁻) abstracts a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzylic radical. The stability of this radical is a key factor in the reactivity of the benzylic position. libretexts.orglibretexts.org

Further oxidation: The benzylic radical is then further oxidized through a series of steps, which may involve the formation of a benzylic alcohol and then a ketone, ultimately leading to the cleavage of the C-C bonds of the alkyl chain until the benzylic carbon is fully oxidized to a carboxylate.

Acidification: The resulting benzoate (B1203000) salt is then protonated in an acidic workup to yield the final benzoic acid.

Regardless of the length of the alkyl chain, the oxidation typically proceeds all the way to the carboxylic acid, cleaving the rest of the carbon chain. libretexts.orgmasterorganicchemistry.com

Based on a thorough review of available scientific literature, there is a notable absence of specific computational and theoretical investigation studies focused solely on this compound. Research employing methods such as Density Functional Theory (DFT), Ab Initio calculations, Molecular Dynamics (MD), or Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling has been conducted on structurally similar compounds like other substituted benzoic acids. However, detailed electronic structure analyses, reaction mechanism elucidations, conformational studies, and predictive modeling specific to the 2-chloro-5-butyl substitution pattern are not present in the current body of published research.

Consequently, the generation of an article with detailed, scientifically accurate findings, including specific data tables for the electronic, dynamic, and predictive properties of this compound, is not possible at this time. An article structured around the requested outline would require speculative data, which falls outside the scope of scientifically rigorous reporting. Further computational research is needed to characterize the specific properties and behaviors of this compound.

Computational and Theoretical Investigations of 2 Chloro 5 Butylbenzoic Acid

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for 2-Chloro-5-butylbenzoic Acid

Application of Solvation Models (e.g., Abraham Model) for Solute Transfer Processes

The transfer of a solute, such as this compound, from one phase to another (e.g., from water to an organic solvent or from gas to a solvent) is a fundamental process in chemistry, with implications for solubility, partitioning, and environmental fate. The Abraham general solvation parameter model is a widely used linear free-energy relationship that describes these solute transfer processes. nsf.gov The model is based on two primary equations that correlate the logarithm of the molar solubility ratio of a solute in an organic solvent versus its solubility in water (log P) or in the gas phase (log K).

The Abraham model equations are: log (P or CS,organic/CS,water) = c + eE + sS + aA + bB + vV log (K or CS,organic/CS,gas) = c + eE + sS + aA + bB + lL

The terms in the equations are defined as:

Solute Descriptors (uppercase letters): These parameters quantify the solute's contribution to various intermolecular interactions.

E: The excess molar refraction of the solute.

S: The solute's dipolarity/polarizability.

V: The McGowan characteristic molecular volume of the solute in cubic centimeters per mole divided by 100.

L: The logarithm of the gas-to-hexadecane partition coefficient at 298.15 K.

Solvent Coefficients (lowercase letters): These parameters represent the complementary properties of the solvent system (e.g., c, e, s, a, b, v, and l), quantifying its ability to engage in different types of solute-solvent interactions.

While specific, experimentally derived Abraham model solute descriptors for this compound are not available in the reviewed literature, data for structurally similar substituted benzoic acids have been determined. These data illustrate the parameters used to predict solute transfer processes. For instance, studies on compounds like 4-tert-butylbenzoic acid and various chloronitrobenzoic acids provide a basis for understanding how different functional groups influence these descriptors. nsf.govmdpi.commdpi.comresearchgate.net

Table 1: Abraham Model Solute Descriptors for Compounds Structurally Related to this compound

| Compound | E | S | A | B | V |

|---|---|---|---|---|---|

| Benzoic acid | 0.860 | 1.110 | 0.600 | 0.400 | 0.931 |

| 4-tert-Butylbenzoic acid | 0.810 | 1.100 | 0.590 | 0.450 | 1.458 |

| 2-Chloro-5-nitrobenzoic acid | 1.139 | 1.700 | 0.670 | 0.430 | 1.206 |

| 4-Chloro-3-nitrobenzoic acid | 1.192 | 1.830 | 0.740 | 0.410 | 1.206 |

This data is compiled from published studies on solute transfer and is used here to illustrate the application of the Abraham model to substituted benzoic acids. nsf.govmdpi.commdpi.com

By knowing the solute descriptors for a compound, one can predict its solubility and partitioning behavior in a vast array of solvents for which the solvent coefficients have been determined. This predictive capability is a significant advantage of the Abraham model. nsf.gov

Predictive Models for Reactivity and Interaction Potentials

The reactivity and interaction potential of this compound are dictated by its electronic and steric properties, which arise from the interplay of the carboxylic acid group, the chlorine atom, and the butyl group on the benzene (B151609) ring. Computational methods can model these properties to predict how the molecule will behave in chemical reactions and interactions.

One approach to predicting reactivity is through Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the chemical structure of a series of compounds with changes in their measured reactivity or biological activity. For substituted benzoic acids, for example, models have been developed to predict electronic effects using methodologies like Comparative Molecular Field Analysis (CoMFA). acs.org CoMFA generates a 3D grid around a molecule and calculates steric and electrostatic fields, which can then be correlated with properties like pKa or reaction rates. acs.org

While a specific predictive model for this compound was not identified, the principles of these models can be applied. The key factors influencing its reactivity would include:

Inductive and Resonance Effects: The chlorine atom is an electron-withdrawing group (by induction) but a weak deactivating group in electrophilic aromatic substitution (due to resonance). The butyl group is a weak electron-donating group. These electronic effects influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Steric Hindrance: The presence of substituents at positions 2 and 5 can sterically hinder the approach of reactants to the carboxylic acid group or the aromatic ring.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that serve as descriptors of reactivity.

Table 2: Theoretical Reactivity Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential interactions. |

| Atomic Charges | Calculation of partial charges on each atom can help predict sites susceptible to nucleophilic or electrophilic attack. |

| Thermochemical Properties | Properties such as enthalpy of formation can be calculated to assess the stability and potential energy of the molecule. researchgate.net |

These computational approaches provide a framework for creating predictive models of how this compound would interact with other chemical species, even in the absence of extensive experimental data.

Ligand-Based and Structure-Based Pharmacophore Development for Hypothetical Biological Target Interactions

Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov These models can be developed through two primary approaches: ligand-based and structure-based.

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity (active and inactive) is available. mdpi.com The process involves superimposing the structures of active molecules to identify common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.comrsc.org For a molecule like this compound, a hypothetical ligand-based pharmacophore could be developed if it were part of a series of compounds tested against a particular enzyme or receptor.

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is known, a structure-based pharmacophore can be generated by analyzing the key interactions between the protein and a known bound ligand within the active site. nih.govbiointerfaceresearch.com This provides a more direct map of the features required for molecular recognition.

While no specific biological targets for this compound have been identified, many benzoic acid derivatives are known to possess biological activity, acting as inhibitors for various enzymes. nih.govnih.govnih.gov For instance, if this compound were hypothesized to be an inhibitor of a particular enzyme, a pharmacophore model could be developed to guide the design of more potent analogues.

Table 3: Hypothetical Pharmacophore Features for this compound

| Feature | Potential Role in Target Interaction |

|---|---|

| Aromatic Ring | Can engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. |

| Hydrogen Bond Acceptor (Carbonyl Oxygen) | Can form a crucial hydrogen bond with a donor group (e.g., the amide backbone or side chain of Arginine, Serine) in the active site. |

| Hydrogen Bond Donor (Carboxyl Hydrogen) | Can donate a hydrogen bond to an acceptor group (e.g., the side chain of Aspartate, Glutamate) in the active site. |

| Hydrophobic Group (Butyl Chain) | Can fit into a hydrophobic pocket within the target protein, contributing to binding affinity through van der Waals interactions. |

| Halogen Feature (Chlorine) | Can participate in halogen bonding or other specific hydrophobic/electrostatic interactions within the binding site. |

The development of such a pharmacophore model would be the first step in a virtual screening campaign to identify other compounds from large chemical databases that match the required features, potentially leading to the discovery of novel molecules with similar biological activity. semanticscholar.org

Research into Potential Applications of 2 Chloro 5 Butylbenzoic Acid

Exploration in Materials Science Research involving 2-Chloro-5-butylbenzoic Acid

The unique molecular structure of this compound, featuring a carboxylic acid group, a chloro substituent, and a butyl chain on a benzene (B151609) ring, suggests theoretical potential for its use in various materials science applications. These functional groups could allow it to act as a versatile component in the design of new materials.

Monomer or Building Block for Polymer Synthesis

In principle, molecules like this compound can serve as monomers for polymerization. The carboxylic acid group can participate in condensation polymerization reactions to form polyesters or polyamides. The presence of the chloro and butyl groups would be expected to modify the properties of the resulting polymer, such as solubility, thermal stability, and mechanical characteristics. However, specific research literature detailing the polymerization of this compound to create novel polymers has not been identified.

Modulators for Liquid Crystal Systems

Benzoic acid derivatives are a well-established class of compounds used in the formation of liquid crystals, valued for their rigid core structure. The addition of functional groups like chloro and butyl substituents can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and its dielectric anisotropy. While the molecular shape of this compound is suggestive of potential utility as a component or modulator in liquid crystal mixtures, no specific studies demonstrating or investigating this application are currently available in the reviewed literature.

Components in Supramolecular Assemblies

The carboxylic acid moiety of this compound is capable of forming strong, directional hydrogen bonds, a key interaction in the field of supramolecular chemistry. This allows for the potential self-assembly of molecules into larger, ordered structures like dimers, chains, or networks. The interplay between hydrogen bonding and other intermolecular forces influenced by the chloro and butyl groups could lead to complex supramolecular architectures. Despite this theoretical potential, there is a lack of published research specifically focused on the use of this compound in the creation of supramolecular assemblies.

Role of this compound in Catalysis Research

The functional groups present on this compound could allow it to participate in catalytic processes, either as a ligand for a metal center or as an acid catalyst itself.

Ligand in Organometallic Catalysis

The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form organometallic complexes. Such complexes are central to many catalytic cycles. The electronic and steric properties of the ligand, influenced by the chloro and butyl groups, can tune the reactivity and selectivity of the metal catalyst. A related compound, 2-Chloro-5-nitrobenzoic acid, has been shown to act as a ligand in coordination polymers. sigmaaldrich.com However, research detailing the synthesis and catalytic activity of organometallic complexes specifically featuring the 2-Chloro-5-butylbenzoate ligand could not be located.

Acid Catalyst or Co-catalyst in Organic Reactions

As a carboxylic acid, this compound is a Brønsted acid and has the potential to catalyze acid-mediated organic reactions, such as esterifications or Friedel-Crafts reactions. The acidity and solubility of the molecule, which are affected by its substituents, are important factors in its potential catalytic performance. While a related molecule, 2-Chloro-5-nitrobenzoic acid, has been mentioned as a potential catalyst for the Friedel-Crafts reaction nbinno.com, no studies were found that investigate or report the use of this compound as either a primary or co-catalyst in organic synthesis.

Investigation of this compound as Chemical Probes for Biological Systems

The utility of a molecule as a chemical probe is dependent on its ability to selectively interact with biological targets to elucidate their function. While direct studies on this compound as a chemical probe are not available, the principles of probe design can be applied to this scaffold.

Design of Analogs for Receptor Binding Studies (in vitro, non-clinical)

The 2,5-substituted benzoic acid scaffold is recognized as a versatile starting point for the development of ligands that can interact with various biological receptors. In the context of receptor binding studies, analogs of this compound could be designed to explore structure-activity relationships (SAR). The chlorine atom at the 2-position and the butyl group at the 5-position are key modulators of the electronic and steric properties of the molecule, which in turn influence binding affinity and selectivity.

For instance, in the development of ligands for G-protein coupled receptors (GPCRs), the butyl group could serve as a hydrophobic tail that interacts with non-polar pockets within the receptor binding site. The chloro group can influence the acidity of the carboxylic acid and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor interactions.

Hypothetical Analog Design for Receptor Binding Studies:

| Modification Position | Type of Modification | Rationale for Receptor Interaction |

| Butyl Chain (C5) | Chain length variation (e.g., propyl, pentyl) | To probe the size of the hydrophobic pocket. |

| Butyl Chain (C5) | Introduction of branching or unsaturation | To explore conformational constraints and pi-stacking interactions. |

| Chloro Group (C2) | Substitution with other halogens (F, Br, I) | To modulate electronic properties and halogen bonding potential. |

| Carboxylic Acid | Esterification or amidation | To investigate the necessity of the acidic proton for binding. |

Scaffold for Enzyme Inhibitor Development (in vitro, non-clinical)

The benzoic acid moiety is a common feature in many enzyme inhibitors, often acting as a "warhead" that interacts with the active site of an enzyme. The this compound scaffold presents a framework that can be elaborated upon to design specific enzyme inhibitors. The carboxylic acid can form crucial hydrogen bonds or ionic interactions with amino acid residues in the enzyme's active site, while the substituted phenyl ring can be tailored to fit into specific binding pockets.

Research on other substituted benzoic acids has demonstrated their potential as inhibitors for a range of enzymes. For example, derivatives of 2,5-substituted benzoic acids have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. In these studies, the substituents on the benzoic acid ring were optimized to enhance binding affinity and selectivity.

Key Interaction Points for Enzyme Inhibition:

| Structural Feature | Potential Interaction with Enzyme Active Site |

| Carboxylic Acid | Hydrogen bonding, ionic interactions with catalytic residues. |

| Aromatic Ring | Pi-stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine). |

| Butyl Group | Hydrophobic interactions with non-polar pockets. |

| Chloro Group | Halogen bonding, steric interactions to confer selectivity. |

Contribution of this compound to Advanced Organic Synthesis Methodologies

While specific, novel synthetic methodologies developed directly from this compound are not widely reported, its structure lends itself to various applications in advanced organic synthesis. Substituted benzoic acids are fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials.

The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the aromatic ring—allows for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The chloro substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups.

A patent for the preparation of 2-chloro-5-sulfamoylbenzoic acids demonstrates a synthetic route involving diazotization of a related aminobenzoic acid, highlighting a common strategy for the introduction of the chloro group in this class of compounds. The synthesis of various substituted benzoic acids often involves multi-step processes, including nitration, reduction, and halogenation, to achieve the desired substitution pattern.

Advanced Analytical Methodologies for Research on 2 Chloro 5 Butylbenzoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 2-Chloro-5-butylbenzoic acid, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Analysis: The proton NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons and the aliphatic protons of the butyl group. The aromatic region is expected to show three distinct signals due to the substitution pattern on the benzene (B151609) ring. The butyl group will present four sets of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position can be concentration and solvent-dependent. docbrown.info

¹³C NMR Analysis: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. docbrown.info For this compound, one would expect to see signals for the four carbons of the butyl group, six unique signals for the aromatic carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid group, typically in the range of 170-180 ppm. docbrown.info The carbon atom attached to the chlorine will also exhibit a characteristic chemical shift.

Predicted NMR Data for this compound ¹H NMR

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic (C6-H) | ~7.8 | Doublet | 1H |

| Aromatic (C4-H) | ~7.4 | Doublet of Doublets | 1H |

| Aromatic (C3-H) | ~7.3 | Doublet | 1H |

| Butyl (-CH₂-) | ~2.7 | Triplet | 2H |

| Butyl (-CH₂-) | ~1.6 | Quintet | 2H |

| Butyl (-CH₂-) | ~1.3 | Sextet | 2H |

¹³C NMR

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | ~172 |

| Aromatic (C-Cl) | ~134 |

| Aromatic (C-COOH) | ~132 |

| Aromatic (C-H) | ~131 |

| Aromatic (C-H) | ~130 |

| Aromatic (C-Butyl) | ~145 |

| Aromatic (C-H) | ~127 |

| Butyl (-CH₂-) | ~35 |

| Butyl (-CH₂-) | ~33 |

| Butyl (-CH₂-) | ~22 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nipne.roresearchgate.net These methods are based on the principle that molecular bonds vibrate at specific, quantifiable frequencies.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and broad absorption band for the O-H stretch of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹. Another key feature is the sharp, strong absorption from the C=O (carbonyl) stretch of the carboxylic acid, which appears around 1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the butyl group appears just below 3000 cm⁻¹. The C-Cl stretch gives rise to a signal in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretch are usually strong. This technique is particularly useful for observing symmetric vibrations and can be performed on aqueous samples with minimal interference from water. nipne.ro

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | IR | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | IR/Raman | Medium/Strong |

| Aliphatic C-H Stretch | 2850-2960 | IR/Raman | Strong/Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | IR/Raman | Very Strong/Strong |

| Aromatic C=C Stretch | 1450-1600 | IR/Raman | Medium-Strong |

| C-O Stretch | 1210-1320 | IR | Strong |

| O-H Bend | 1300-1440 | IR | Medium |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. copernicus.org

For this compound (molecular weight: 212.67 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 212. A characteristic isotopic pattern for the presence of one chlorine atom would also be observed, with a peak at m/z 214 ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 195), followed by the loss of carbon monoxide (-CO, m/z 167). Another significant fragmentation pathway for this specific molecule would be benzylic cleavage, resulting in the loss of a propyl radical (C₃H₇), leading to a fragment at m/z 169.

Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 214 | [M+2]⁺ (Isotope Peak) | C₁₁H₁₃³⁷ClO₂ |

| 212 | [M]⁺ (Molecular Ion) | C₁₁H₁₃³⁵ClO₂ |

| 195 | [M - OH]⁺ | C₁₁H₁₂ClO |

| 169 | [M - C₃H₇]⁺ | C₈H₆ClO₂ |

| 167 | [M - OH - CO]⁺ | C₁₀H₁₂Cl |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the benzene ring acts as a chromophore. The absorption spectrum is influenced by the substituents on the ring.

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show characteristic absorption bands. Typically, substituted benzoic acids exhibit a strong absorption band (the B-band) around 230 nm and a weaker, more structured band (the C-band) at longer wavelengths, around 270-280 nm. rsc.org The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the pH of the solution. rsc.orgsielc.com This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law, making it suitable for concentration determination in solutions. researchgate.net

Chromatographic Separations and Detection for Complex Mixtures

Chromatography is a powerful technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography is the most common and versatile method.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of this compound from reaction mixtures, impurities, or complex matrices. ekb.eg A validated HPLC method ensures accuracy, precision, and reliability of the analytical results. pensoft.net

Method Development: A typical HPLC method for an acidic, moderately nonpolar compound like this compound would involve reverse-phase chromatography. A C18 or C8 column is commonly used as the stationary phase. ripublication.com The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of components with different polarities and to achieve a reasonable analysis time. Detection is typically performed using a UV detector set at one of the compound's absorption maxima (e.g., ~230 nm or ~275 nm). nih.gov

Validation: Once a method is developed, it must be validated according to established guidelines (e.g., ICH) to ensure it is suitable for its intended purpose. ekb.eg Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a proportional relationship between the detector response and the analyte concentration over a specific range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ripublication.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Example HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis by GC is often challenging. To overcome this limitation, a derivatization step is typically employed to convert the non-volatile carboxylic acid into a more volatile derivative. This process not only enhances the thermal stability and volatility of the analyte but also improves its chromatographic behavior, leading to better peak shape and resolution.

For this compound, derivatization is essential for successful GC analysis. A common approach is the esterification of the carboxylic acid group to form a more volatile ester, such as a methyl or ethyl ester. This can be achieved using various derivatizing agents, including diazomethane, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), or by heating with an alcohol in the presence of an acid catalyst. Another effective method is silylation, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The choice of derivatization reagent and reaction conditions is critical and depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of other functional groups in the molecule. Following derivatization, the resulting volatile derivative of this compound can be readily analyzed by GC.

The separation in GC is achieved on a capillary column, where the choice of the stationary phase is crucial for obtaining good resolution. For the analysis of derivatized benzoic acids, non-polar or medium-polarity columns, such as those with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, are often employed. The separated components are then detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides not only quantitative information but also structural information through the mass spectrum of the analyte, aiding in its unequivocal identification.

While specific experimental data for the GC analysis of volatile derivatives of this compound is not extensively documented in publicly available literature, the general principles of benzoic acid analysis by GC provide a solid framework for methodology development. The table below outlines a hypothetical set of parameters for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound, based on established methods for similar compounds.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Trimethylsilyl-2-Chloro-5-butylbenzoic acid

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Expected Retention Time | Variable, dependent on exact conditions |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected by a detector. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.

Although a specific crystal structure determination for this compound is not readily found in the crystallographic databases, we can hypothesize the expected crystallographic parameters based on the analysis of similar substituted benzoic acids. The table below presents a hypothetical set of crystallographic data for this compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~18-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1200-1500 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bond | O-H···O (dimer formation) |

| Calculated Density (g/cm³) | ~1.3-1.4 |

The determination of the precise crystal structure of this compound through X-ray crystallography would provide definitive information on its molecular geometry and the nature of its intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Chloro-5-butylbenzoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential Friedel-Crafts alkylation, chlorination, and oxidation steps. For purification, employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from polar byproducts. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7 v/v). Store purified samples at -20°C under argon to prevent degradation, with stock solutions prepared in anhydrous DMSO and aliquoted to avoid freeze-thaw cycles .

Q. Which analytical techniques are most suitable for confirming the structure of this compound?

- Methodological Answer : Use X-ray crystallography refined with SHELXL for definitive structural confirmation. Complementary techniques include:

- ¹H/¹³C NMR in DMSO-d₆ (e.g., δ ~12.5 ppm for carboxylic proton).

- FT-IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry (EI-MS) showing molecular ion [M+H]⁺ at m/z 228.6 (calculated for C₁₁H₁₃ClO₂).

Cross-validate spectral data with density functional theory (DFT) calculations for accuracy .

Q. What are the critical handling considerations and solubility profiles for this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at -20°C under argon with desiccant. Solubility

-

10 mg/mL in DMSO.

- <1 mg/mL in water at 25°C.

For biological assays, use β-cyclodextrin complexes (20 mM in PBS) to enhance aqueous solubility while limiting DMSO to ≤0.1% final concentration .

Advanced Research Questions

Q. How can researchers address low yields in the final oxidation step during synthesis?

- Methodological Answer : Optimize via Design of Experiments (DoE) :

- Vary temperature (80–120°C), oxidizing agents (KMnO₄ vs. CrO₃), and solvent systems (acetic acid/water mixtures).

- Monitor reaction efficiency via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

- Screen catalysts (e.g., TEMPO/NaClO) to improve selectivity. Resolve contradictory pH reports (4.5–6.0) through systematic validation .

Q. How should discrepancies between calculated and observed NMR chemical shifts be resolved?

- Methodological Answer : Perform variable-temperature NMR to identify dynamic equilibria (e.g., rotameric butyl chain). Compare experimental shifts with DFT calculations (B3LYP/6-311+G(d,p) basis set). Validate assignments using NOESY correlations and cross-reference with SHELXL-refined crystallographic data to confirm spatial arrangements .

Q. What strategies mitigate solubility limitations in pharmacological assays?

- Methodological Answer : Use nanoparticle formulations (sonication-assisted dispersion) to enhance bioavailability. Characterize particle size via dynamic light scattering (DLS) (<200 nm). Validate bioactivity using dose-response curves comparing solubilized vs. precipitated forms. For in vivo studies, employ lipid-based carriers (e.g., liposomes) .

Q. How to refine crystal structures when facing twinning or partial disorder?

- Methodological Answer : In SHELXL , apply:

- TWIN/BASF commands for twinned datasets.

- PART/SUMP restraints for disordered butyl chains.

Collect data at 100K to minimize thermal motion. Visualize refinement results using ORTEP-3 to validate geometric constraints and displacement parameters .

Q. What analytical workflows identify degradation products under accelerated stability conditions?

- Methodological Answer : Conduct forced degradation studies (40°C/75% RH for 4 weeks). Analyze via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.